
Bis(para-biphenyl)phenyl phosphate (DBP); 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(para-biphenyl)phenyl phosphate (DBP) is a synthetic compound derived from biphenyl and para-biphenyl. It is a colorless, crystalline solid with a melting point of 158-160 °C and a boiling point of 235-237 °C. DBP has a high solubility in organic solvents such as benzene and toluene. DBP is used in a variety of industrial and scientific applications, including as an additive in plastics, adhesives, and lubricants. It is also used in the synthesis of various organic compounds, including polymersization catalysts, corrosion inhibitors, and pharmaceuticals.
Wirkmechanismus
Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a number of different mechanisms of action. It acts as a catalyst in the synthesis of polymers, and it can also act as a stabilizing agent in the production of polymers. In addition, Bis(para-biphenyl)phenyl phosphate (DBP); 98% can act as a solvent in the production of polymers. It can also act as a corrosion inhibitor in the production of polymers.
Biochemical and Physiological Effects
Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a number of biochemical and physiological effects. It is known to have an inhibitory effect on the activity of enzymes involved in the synthesis of polymers. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, Bis(para-biphenyl)phenyl phosphate (DBP); 98% has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments has several advantages. It is a stable compound, and it is relatively inexpensive to purchase. In addition, it is easy to handle and store, and it is not toxic or hazardous. The main limitation of using Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments is that it is not a very efficient catalyst, and it can be difficult to control the reaction conditions.
Zukünftige Richtungen
The use of Bis(para-biphenyl)phenyl phosphate (DBP); 98% in laboratory experiments is likely to increase in the future. It is a relatively inexpensive and stable compound, and it has a wide range of applications in scientific research. It is also being studied for its potential use in the synthesis of polymers and other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of Bis(para-biphenyl)phenyl phosphate (DBP); 98%. Finally, further research is needed to develop more efficient methods for the synthesis of Bis(para-biphenyl)phenyl phosphate (DBP); 98%.
Synthesemethoden
Bis(para-biphenyl)phenyl phosphate (DBP); 98% is synthesized through a process known as the Williamson ether synthesis. In this process, a phenol is reacted with an alkyl halide to form an ether. The reaction is catalyzed by a strong base, such as sodium or potassium hydroxide. The reaction produces a product with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Bis(para-biphenyl)phenyl phosphate (DBP); 98% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, including polymersization catalysts, corrosion inhibitors, and pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. Bis(para-biphenyl)phenyl phosphate (DBP); 98% is also used as a stabilizer in the synthesis of polymers and as a solvent in the production of polymers.
Eigenschaften
IUPAC Name |
phenyl bis(4-phenylphenyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23O4P/c31-35(32-28-14-8-3-9-15-28,33-29-20-16-26(17-21-29)24-10-4-1-5-11-24)34-30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWSNGEGWMFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl bis(4-phenylphenyl) phosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




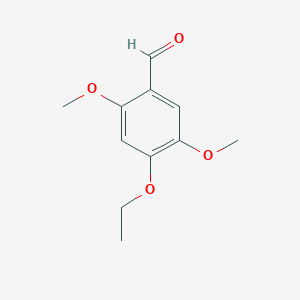
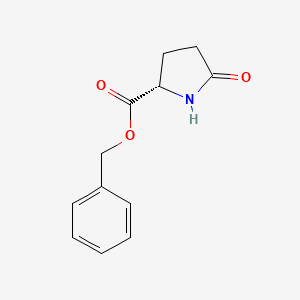

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)
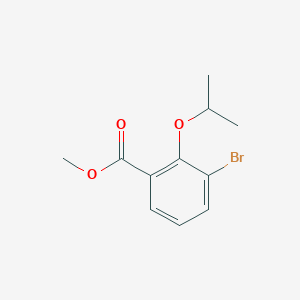
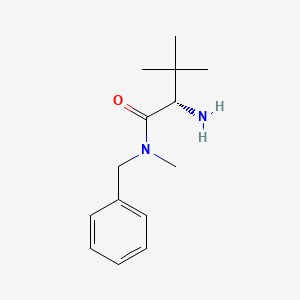

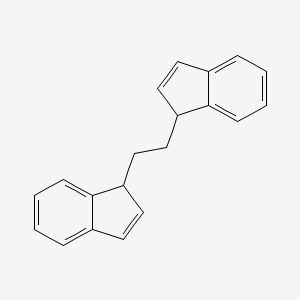
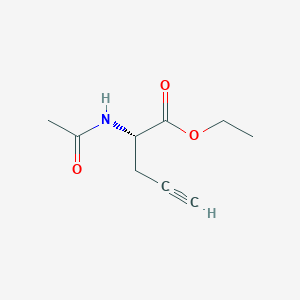

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)